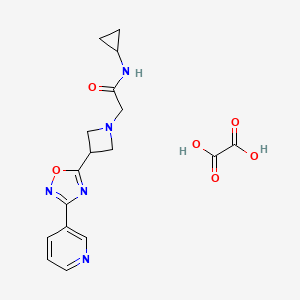

![molecular formula C14H17N3O4S B2955903 2-[[2-[1-(呋喃-2-基甲基)咪唑-2-基]硫代乙酰]氨基]乙酸乙酯 CAS No. 893384-01-5](/img/structure/B2955903.png)

2-[[2-[1-(呋喃-2-基甲基)咪唑-2-基]硫代乙酰]氨基]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

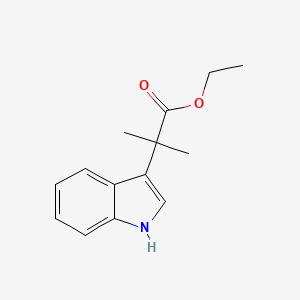

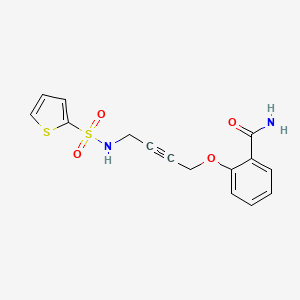

“Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate” is a complex chemical compound used extensively in scientific research. It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . The derivatives of imidazole show a broad range of biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a furan ring through a methylene bridge. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用

合成和表征

2-[[2-[1-(呋喃-2-基甲基)咪唑-2-基]硫代乙酰]氨基]乙酸乙酯及其衍生物已通过各种化学反应和分析技术合成和表征。例如,该化合物是通过 Ugi 四组分反应合成的,展示了采用甲醛、糠胺、丙烯酸和 2-异氰基乙酸乙酯反应的高产率方案。合成的甘氨酸酯衍生物使用元素分析、FTIR、NMR 光谱和质谱技术进行表征 (S. D. Ganesh 等人,2017)。

生物活性

对相关化合物的生物活性的研究,包括源自 1H-咪唑的化合物,已显示出有希望的结果。例如,一项关于合成衍生自 1H-咪唑的新型 1,3,4-恶二唑化合物的研究探讨了它们对常见细菌菌株的抗菌活性,并将结果与环丙沙星和四环素等标准抗生素进行了比较。这突出了咪唑衍生化合物在抗菌应用中的潜力 (Khalid A. Al-badrany 等人,2019)。

酶抑制

已评估与 2-[[2-[1-(呋喃-2-基甲基)咪唑-2-基]硫代乙酰]氨基]乙酸乙酯相似的化合物作为酶抑制剂的作用。例如,一项关于合成和评估双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙硫代类似物作为谷氨酰胺酶抑制剂的研究提供了对其治疗潜力的见解。这项研究不仅鉴定了有效的谷氨酰胺酶抑制剂,还突出了改善药物样性质(包括水溶性)的机会 (K. Shukla 等人,2012)。

抗原生动物剂

咪唑衍生物已被合成并评估其抗原生动物活性。一种显着的化合物表现出很强的 DNA 亲和力,并对锥虫和疟原虫物种表现出优异的体外和体内活性,表明在治疗由这些病原体引起的疾病方面具有潜力 (M. Ismail 等人,2004)。

化学转化

2-[[2-[1-(呋喃-2-基甲基)咪唑-2-基]硫代乙酰]氨基]乙酸乙酯衍生物已参与各种化学转化,包括与不同性质的亲核试剂的反应。这些研究提供了对该化合物反应性和在合成新型化学实体中的潜在应用的宝贵见解 (R. Maadadi 等人,2016)。

作用机制

Target of Action

The compound “Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate” contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . They are the core of many natural products such as histidine, purine, and histamine . .

Mode of Action

Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions of this compound with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific biological activity exhibited by this compound.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities , potentially improving the bioavailability of the compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could have a variety of potential effects at the molecular and cellular level.

属性

IUPAC Name |

ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-2-20-13(19)8-16-12(18)10-22-14-15-5-6-17(14)9-11-4-3-7-21-11/h3-7H,2,8-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTBQAIWWKEXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=CN1CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)

![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)

![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide](/img/structure/B2955830.png)

![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2955831.png)